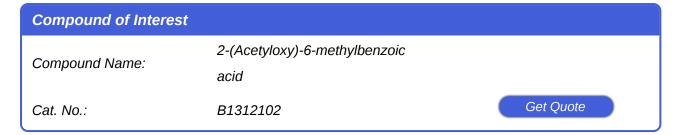


Crystal structure of 2-acetoxy-6-methylbenzoic acid

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An In-depth Technical Guide on the Crystal Structure of 2-acetoxy-6-methylbenzoic acid

This technical guide provides a comprehensive overview of the crystal structure of 2-acetoxy-6-methylbenzoic acid, also known as 6-methylaspirin. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and structural analysis.

Introduction

2-acetoxy-6-methylbenzoic acid (C10H10O4) is a methyl-substituted derivative of aspirin. The study of its crystal structure provides valuable insights into the steric and conformational effects of substituents on the benzoic acid moiety.[1] Understanding these structural nuances is crucial for explaining chemical properties and reactivity, such as hydrolysis rates, and for designing molecules with specific catalytic or biological activities.[1] An X-ray crystallographic analysis reveals significant structural changes compared to aspirin, particularly concerning the orientation of the carboxyl and acetoxy groups, which are influenced by the steric hindrance of the 6-methyl group.[1]

Crystallographic Data

The crystal structure of 2-acetoxy-6-methylbenzoic acid has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in a monoclinic system, and its molecules form



asymmetric hydrogen-bonded dimers.[1][2] The key crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-

acetoxy-6-methylbenzoic acid

Parameter	Value	Reference	
Chemical Formula	C10H10O4	[1][2]	
Formula Weight	194.18 g/mol	[3]	
Crystal System	Monoclinic	[1][2]	
Space Group	P21/n	[1][2]	
Unit Cell Dimensions			
a	10.164(2) Å	[1][2]	
b	7.238(2) Å	[1][2]	
С	13.186(3) Å	[1][2]	
β	96.74(2)°	[1][2]	
Volume (V)	963.5 ų (Calculated)		
Z (Molecules/unit cell)	4	[1][2]	
Calculated Density (dc)	1.340 g/cm ³	[1][2]	
Temperature	299 K	[1][2]	
Radiation	Cu Kα (λ = 1.54184 Å)	[1]	
R-factor	0.041 for 1260 observed reflections	[1][2]	

Molecular Structure and Conformation

The most significant structural feature of 2-acetoxy-6-methylbenzoic acid is the pronounced rotation of the carboxyl group out of the plane of the benzene ring.[1] This is a direct



consequence of the steric interaction with the adjacent methyl group.[1] In contrast, the carboxyl group in aspirin is nearly coplanar with the ring.[1]

Key structural characteristics include:

- Carboxyl Group Orientation: The carboxyl group is rotated 44.7(2)° from the benzene ring plane.[1][2]
- Hydrogen Bonding: In the crystal lattice, molecules form dimers through linear, asymmetric
 hydrogen bonds between the carboxyl groups of adjacent molecules, with an O···O distance
 of 2.621(2) Å.[1][2]
- Acetoxy Group Orientation: The acetoxy group is nearly orthogonal to the benzene ring.[1]

A comparison of key torsion angles with aspirin highlights these conformational differences, as detailed in Table 2.

Table 2: Selected Torsion Angles and Interatomic

Distances

Parameter	2-acetoxy-6- methylbenzoic acid	Aspirin	Reference
Torsion Angles (°)			
O(1)-C(7)-C(1)-C(2) (Carboxyl twist)	+44.7(2)	+178.2(5)	[2]
C(2)-O(3)-C(8)-C(9) (Ester backbone)	+174.8(3)	+178.1(5)	[2]
Interatomic Distances (Å)			
Intermolecular O···O (H-bond)	2.621(2)	2.645(3)	[1]
Intramolecular O(1)···C(8)	2.895(2)	2.943(3)	[1]



Experimental Protocols

The following sections detail the methodologies used for the synthesis, crystallization, and structure determination of 2-acetoxy-6-methylbenzoic acid.

Synthesis and Crystallization

The synthesis of 2-acetoxy-6-methylbenzoic acid was performed as previously described in the literature.[1] For the crystallographic analysis, single crystals suitable for diffraction were obtained through the following procedure:

- Dissolution: The synthesized compound was dissolved in ethyl ether.
- Crystallization: Petroleum ether was added to the solution to induce recrystallization.
- Crystal Growth: The solution was allowed to slowly evaporate, yielding colorless crystals with dimensions suitable for X-ray analysis (e.g., 0.36 x 0.22 x 0.18 mm).[1]

X-ray Data Collection and Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction. The workflow for this process is outlined below.

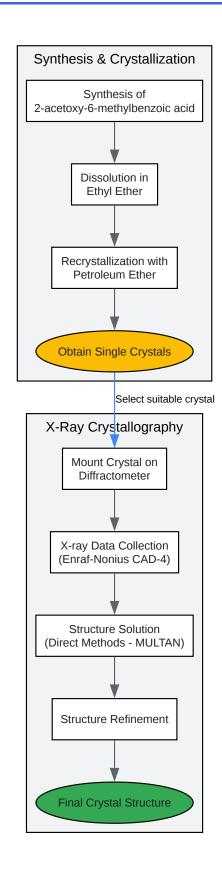
- Crystal Mounting: A colorless crystal was mounted in a random orientation on an Enraf-Nonius CAD-4 automatic diffractometer.[1]
- Unit Cell Determination: The unit cell dimensions were determined at 299 K by centering 25 reflections.
- Data Collection: Intensity data were collected using graphite-monochromatized Cu Kα radiation (λ = 1.54184 Å).[1] Data were measured using ω-2θ scans.[1] Of the 1975 independent reflections measured, 1260 with F² > 3σ(F²) were used in the final refinement.
 [1]
- Structure Solution and Refinement: The structure was solved by direct methods using the MULTAN program.[2] The refinement of the structure involved locating hydrogen atoms from a difference Fourier map and applying corrections for background, Lorentz, and polarization effects.[2]



Visualizations

The following diagrams illustrate the experimental workflow and the key structural comparison between 2-acetoxy-6-methylbenzoic acid and aspirin.





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Caption: Experimental workflow for the structure determination.



Caption: Steric effect on carboxyl group orientation.

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References

- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 3-acetoxy-2-methylbenzoic acid PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal structure of 2-acetoxy-6-methylbenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312102#crystal-structure-of-2-acetoxy-6-methylbenzoic-acid]

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